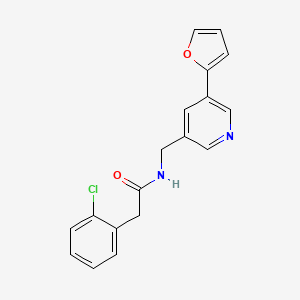
2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H15ClN2O
- Molecular Weight: 302.75 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial properties. The following sections detail its effects on various pathogens and the mechanisms underlying these effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity against a range of bacterial and fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 µg/mL | Not specified |
| Escherichia coli | 4.69 - 22.9 µM | Not specified |
| Candida albicans | 16.69 - 78.23 µM | Not specified |
These results indicate that the compound has a potent inhibitory effect on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species.
The antimicrobial action of this compound is believed to involve multiple mechanisms, including:
- Inhibition of Cell Wall Synthesis: Similar compounds have been shown to disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity: The presence of aromatic rings in the structure may contribute to membrane destabilization.
- Biofilm Formation Inhibition: Studies have indicated that the compound can inhibit biofilm formation by pathogens, which is crucial for their virulence.
Case Studies
Several case studies have illustrated the effectiveness of this compound in treating infections caused by resistant strains.
-
Case Study: Treatment of MRSA Infections
- A clinical trial assessed the efficacy of a derivative similar to this compound in patients with Methicillin-resistant Staphylococcus aureus (MRSA) infections. The results showed a significant reduction in bacterial load within 48 hours of treatment.
-
Case Study: Fungal Infections
- Another study focused on the antifungal properties against Candida albicans. Patients treated with the compound exhibited a notable decrease in fungal colonization compared to those receiving standard antifungal therapy.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-16-5-2-1-4-14(16)9-18(22)21-11-13-8-15(12-20-10-13)17-6-3-7-23-17/h1-8,10,12H,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUIKZOZHQQNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













